molecular formula C15H13N B13625053 3-(2,4-Dimethylphenyl)benzonitrile

3-(2,4-Dimethylphenyl)benzonitrile

Cat. No.: B13625053
M. Wt: 207.27 g/mol
InChI Key: KVNHWPAOIRMEBL-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)benzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzonitrile core substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction can be represented as follows:

2,4-Dimethylphenylboronic acid+3-BromobenzonitrilePd catalyst, K2CO3This compound\text{2,4-Dimethylphenylboronic acid} + \text{3-Bromobenzonitrile} \xrightarrow{\text{Pd catalyst, K}_2\text{CO}_3} \text{this compound} 2,4-Dimethylphenylboronic acid+3-BromobenzonitrilePd catalyst, K2​CO3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can be used for oxidation.

Major Products:

    Substitution: Substituted benzonitriles.

    Reduction: 3-(2,4-Dimethylphenyl)benzylamine.

    Oxidation: 3-(2,4-Dimethylphenyl)benzoic acid.

Scientific Research Applications

Chemistry: 3-(2,4-Dimethylphenyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a valuable scaffold for drug design and development.

Industry: In the materials science industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its aromatic structure contributes to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

    Benzonitrile: The parent compound without the 2,4-dimethyl substitution.

    2,4-Dimethylbenzonitrile: A similar compound with the nitrile group directly attached to the 2,4-dimethylphenyl ring.

    3-Phenylbenzonitrile: A compound with a phenyl group instead of the 2,4-dimethylphenyl group.

Uniqueness: 3-(2,4-Dimethylphenyl)benzonitrile is unique due to the presence of both the nitrile group and the 2,4-dimethyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)benzonitrile

InChI

InChI=1S/C15H13N/c1-11-6-7-15(12(2)8-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3

InChI Key

KVNHWPAOIRMEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C

Origin of Product

United States

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